Propham Demonstrates More Specific Mitotic Inhibition with Lower Phytotoxic Aberration Rates than Chlorpropham
In a direct head-to-head comparative study using root tip meristems, chlorpropham induced a significantly higher percentage of aberrant mitoses compared to propham. At equivalent concentration ranges, propham exhibited a cleaner mitotic inhibition profile with fewer chromosomal abnormalities [1]. Additionally, in Acer pseudoplatanus cell suspension cultures, propham acted as a specific mitosis inhibitor without inducing non-mitotic phytotoxic effects, whereas chlorpropham caused additional phytotoxicity at concentrations exceeding 50 μM [2].
| Evidence Dimension | Mitotic aberration induction and specificity of mitotic inhibition |
|---|---|
| Target Compound Data | Propham: induced a small number of abnormal mitoses; acted as a true specific mitosis inhibitor across a broader concentration window without secondary phytotoxicity at higher concentrations |
| Comparator Or Baseline | Chlorpropham (CIPC): induced significant percentage of mitotic aberrancies (50%); caused additional phytotoxic effects beyond mitosis inhibition at concentrations >50 μM |
| Quantified Difference | Chlorpropham exhibited approximately 50% mitotic aberration rate compared to minimal aberrations with propham; chlorpropham's specificity window was narrower with loss of selectivity above 50 μM |
| Conditions | Root tip meristem assay; Acer pseudoplatanus cell suspension cultures at concentrations of 10–100 μM |
Why This Matters
For researchers studying mitosis mechanisms or screening for selective antimitotic agents, propham provides a cleaner experimental tool with reduced confounding phytotoxicity.
- [1] Rost, T.L., Morrison, S.L., Sachs, E.S. (1977). The comparative cell cycle and metabolic effects of chemical treatments on root tip meristems. II. Propham, chlorpropham, and 2,4-dinitrophenol. Cytologia, 42(3-4): 495-508. View Source
- [2] Gauvrit, C. (1989). Specific inhibition of mitosis in cell suspension cultures by a N-phenylcarbamate series. Pesticide Biochemistry and Physiology, 35(3): 242-250. View Source
